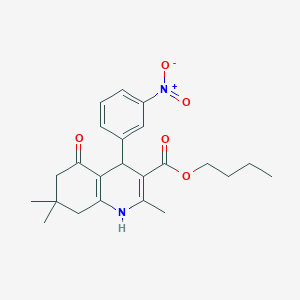![molecular formula C11H12N2O4 B11702206 4-{[3-(Methylamino)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B11702206.png)
4-{[3-(Methylamino)-3-oxopropanoyl]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[3-(Methylamino)-3-oxopropanoyl]amino}benzoic acid is a compound with significant importance in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure and properties, making it a valuable subject of study and application in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[3-(Methylamino)-3-oxopropanoyl]amino}benzoic acid typically involves the reaction of 3-amino-4-(methylamino)benzoic acid with appropriate reagents under controlled conditions. One common method involves the use of solid-phase peptide synthesis (SPPS) techniques, where the compound is synthesized on a resin and then cleaved off after the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or other advanced organic synthesis techniques. The use of automated synthesizers and high-throughput methods can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-{[3-(Methylamino)-3-oxopropanoyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted benzoic acid derivatives .
Aplicaciones Científicas De Investigación
4-{[3-(Methylamino)-3-oxopropanoyl]amino}benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and cyclic peptides.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug discovery and development.
Industry: The compound is used in the production of pharmaceuticals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-{[3-(Methylamino)-3-oxopropanoyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 3-Amino-4-methylbenzoic acid
- 4-(Methylamino)benzoic acid
- 3-(Methylamino)benzoic acid
Comparison: 4-{[3-(Methylamino)-3-oxopropanoyl]amino}benzoic acid is unique due to its specific structure, which allows for distinct chemical reactivity and biological interactions.
Propiedades
Fórmula molecular |
C11H12N2O4 |
|---|---|
Peso molecular |
236.22 g/mol |
Nombre IUPAC |
4-[[3-(methylamino)-3-oxopropanoyl]amino]benzoic acid |
InChI |
InChI=1S/C11H12N2O4/c1-12-9(14)6-10(15)13-8-4-2-7(3-5-8)11(16)17/h2-5H,6H2,1H3,(H,12,14)(H,13,15)(H,16,17) |
Clave InChI |
WMWZFNULYKDXKX-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)CC(=O)NC1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-(4-{[1,1'-Biphenyl]-4-YL}-1,3-thiazol-2-YL)-3-(furan-2-YL)prop-2-enenitrile](/img/structure/B11702128.png)
![Methyl 3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B11702129.png)


![4-(4-ethoxyphenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,3-thiazole](/img/structure/B11702143.png)
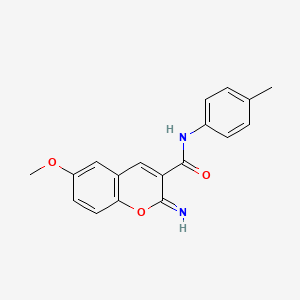
![4-methyl-N-(2,2,2-trichloro-1-{[(2,5-dichloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11702153.png)
![N-allyl-N'-(3-nitrophenyl)-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine](/img/structure/B11702159.png)
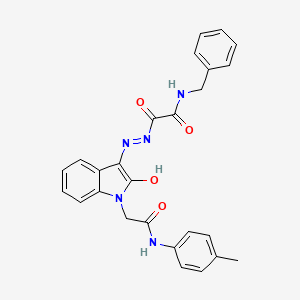
![N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B11702178.png)
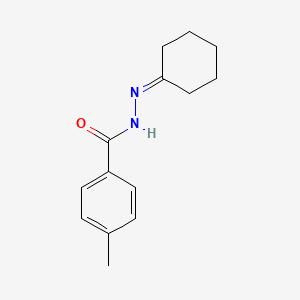
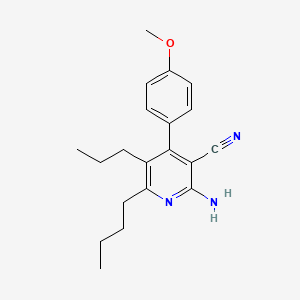
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11702191.png)
